Cas no 1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone)

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone is a specialized organic compound featuring a ketone group bridging a dimethylaminophenyl moiety and a bis-piperidine structure. This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical research and synthetic chemistry applications. The dimethylamino group enhances electron density, while the piperidyl components contribute to conformational flexibility, potentially improving binding affinity in drug discovery contexts. Its well-defined structure allows for precise modifications, facilitating its use as an intermediate in the development of bioactive molecules. The compound’s stability and solubility profile further support its utility in experimental and industrial settings.
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone structure
1216635-36-7 structure
商品名:4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
CAS番号:1216635-36-7
MF:C19H29N3O
メガワット:315.453064680099
CID:4686630

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 化学的及び物理的性質

名前と識別子

    • SBB055125
    • [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine
    • 4-(dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
    • [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline
    • 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
    • インチ: 1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3
    • InChIKey: RDGJOTPJJMVZME-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=CC=1)N(C)C)N1CCC(CC1)C1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 376
  • トポロジー分子極性表面積: 35.6

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB541393-250mg
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; .
1216635-36-7
250mg
€205.30 2025-02-14
abcr
AB541393-2.5g
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; .
1216635-36-7
2.5g
€774.40 2025-02-14
abcr
AB541393-500mg
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; .
1216635-36-7
500mg
€282.70 2025-02-14
abcr
AB541393-1g
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; .
1216635-36-7
1g
€360.10 2025-02-14

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 関連文献

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketoneに関する追加情報

Introduction to 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7)

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and dimethylaminophenyl moieties, linked by a ketone functional group. The unique structural features of this compound make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone consists of a central ketone group that bridges two aromatic and heterocyclic rings. The dimethylamino substituent on the phenyl ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The piperidine moiety, on the other hand, is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable component in drug design.

Recent studies have highlighted the potential of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone has also been investigated for its neuroprotective properties. Studies conducted at the University of California have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the activation of antioxidant defense systems and the inhibition of neurotoxic pathways.

The pharmacokinetic profile of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone has also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential in treating various diseases.

The synthesis of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone involves several steps, including the formation of the key intermediates and their subsequent coupling reactions. One common synthetic route involves the reaction of 4-dimethylaminobenzaldehyde with 1-benzhydrylpiperidine followed by deprotection to yield the final product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for commercial applications.

In conclusion, 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic potential, contributing to advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1216635-36-7)4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
A1229975
清らかである:99%/99%/99%
はかる:500mg/1g/2.5g
価格 ($):168/213/459